3-Hydroxynonanoic acid

Description

Overview of Medium-Chain Hydroxy Acids and Derivatives in Biological Systems

Medium-chain hydroxy acids (MCHAs) and their derivatives are a class of fatty acids characterized by a carbon chain length of 6 to 12 carbons and the presence of a hydroxyl group. hmdb.ca These compounds are widespread in nature, found in plants, animals, and microorganisms, and play diverse and crucial roles in biological systems. nih.govgerli.com MCHAs are recognized for their higher reactivity, solvent miscibility, stability, and viscosity compared to their non-hydroxylated counterparts, making them valuable in various industrial and research applications. frontiersin.orgrice.edu

In biological contexts, MCHAs are involved in a variety of processes. They can act as signaling molecules, influencing cellular communication and physiological responses. ufs.ac.za For instance, certain MCHAs have been shown to possess antimicrobial and anti-inflammatory properties. ontosight.ai They are also integral components of complex lipids, such as the lipid A portion of lipopolysaccharides in Gram-negative bacteria. nih.gov

The position of the hydroxyl group along the fatty acid chain is a key determinant of the molecule's function and activity. nih.gov For example, ω-hydroxy fatty acids, where the hydroxyl group is at the terminal methyl end, and 3-hydroxy fatty acids, where the hydroxyl group is at the third carbon, exhibit distinct biological activities. frontiersin.orghmdb.ca

MCHAs are also important precursors for the biosynthesis of various valuable compounds. frontiersin.org They are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by numerous bacteria as carbon and energy storage compounds. ethz.chnih.gov These bioplastics have garnered significant interest as sustainable alternatives to conventional plastics.

The study of MCHAs extends to their roles in host-pathogen interactions. Bacteria can produce and secrete MCHAs that can be perceived by plants, triggering immune responses. pnas.org Furthermore, derivatives of MCHAs, such as amides and esters, have been synthesized and investigated for their potential cytotoxic and antimicrobial activities. researchgate.netnih.gov

Significance of 3-Hydroxynonanoic Acid as a Research Subject

This compound (3-HNA) is a specific medium-chain hydroxy acid with the molecular formula C9H18O3. ontosight.ainih.gov It has emerged as a significant subject of academic research due to its presence in various biological systems and its potential applications.

One of the key areas of research is its role as a constituent of bacterial polyhydroxyalkanoates (PHAs). When nonanoic acid is provided as a carbon source, bacteria like Pseudomonas putida can produce PHAs where (R)-3-hydroxynonanoic acid is a major monomer component. nih.govgoogle.comgoogle.com The hydrolysis of these PHAs provides a route to obtain enantiomerically pure (R)-3-HNA, which is a valuable chiral building block for the synthesis of various fine chemicals. ethz.ch

Research has also focused on the synthesis of 3-HNA and its derivatives. researchgate.netresearchgate.net For example, an effective method for preparing methyl esters of this compound from castor oil or methyl ricinoleate (B1264116) through ozonolysis and oxidation has been developed. researchgate.net Furthermore, various derivatives, including amides and hydroxamic acids, have been synthesized and evaluated for their biological activities. researchgate.netresearchgate.net

In the field of material science, derivatives of (R)-3-hydroxynonanoic acid have been synthesized and investigated for their mesomorphic and ferroelectric properties, which are relevant for applications in liquid crystals. tandfonline.com The specific properties of these materials are highly dependent on the molecular structure of the 3-HNA derivatives. tandfonline.com

From a biological standpoint, 3-HNA is recognized for its antimicrobial properties. ontosight.ai It is also a component of the lipid A part of lipopolysaccharides, which are major outer membrane components of Gram-negative bacteria and can be used as chemical markers for endotoxin. nih.gov The development of sensitive analytical methods, such as liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), allows for the quantitative profiling of 3-hydroxy fatty acids like 3-HNA in various samples. nih.govresearchgate.net

The biosynthesis of 3-HNA is another active area of research. For instance, the biotransformation of ricinoleic acid using engineered E. coli can yield (R)-3-hydroxynonanoic acid. researchgate.net Understanding and optimizing these biosynthetic pathways are crucial for the sustainable production of this valuable chemical.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O3 | ontosight.ainih.gov |

| Molecular Weight | 174.24 g/mol | ontosight.ainih.gov |

| CAS Number | 40165-87-5 | nih.govlarodan.com |

| Physical Description | Solid | nih.gov |

| Melting Point | 61 °C | nih.gov |

| Synonyms | β-Hydroxynonanoic acid, (±)-3-Hydroxynonanoic acid | larodan.com |

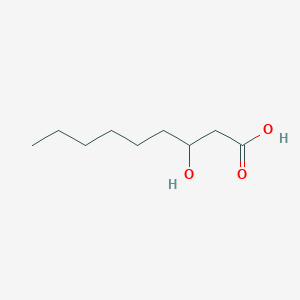

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxynonanoic Acid

De Novo Fatty Acid Synthase Pathway (FAS-II)

The de novo fatty acid synthesis (FAS) pathway is a primary route for producing fatty acids from simpler precursors. In this pathway, acetyl-CoA is carboxylated to form malonyl-CoA. nih.gov These molecules then serve as the building blocks for the fatty acid synthase (FAS) complex to elongate the carbon chain. nih.govyoutube.com A key intermediate in this cyclical process is the (R)-3-hydroxyacyl-acyl carrier protein (ACP). The enzyme (R)-3-hydroxydecanoyl-ACP:CoA transacylase, known as PhaG, can divert this intermediate from the FAS-II pathway by converting it to (R)-3-hydroxyacyl-CoA, thereby linking fatty acid synthesis directly to the production of 3-hydroxyalkanoic acids. nih.govaocs.org This establishes a metabolic route for synthesizing medium-chain-length polyhydroxyalkanoates (PHAMCL) from non-fatty acid carbon sources like gluconate. nih.gov

β-Oxidation Pathway Contributions to 3-Hydroxyalkanoate Precursors

While the FAS-II pathway builds fatty acids, the β-oxidation pathway is responsible for their degradation. However, this catabolic route can also be a significant source of precursors for 3-hydroxyalkanoates. nih.gov Isotope tracing studies have demonstrated that intermediates of β-oxidation are direct precursors for rhamnolipids, which are composed of 3-hydroxyalkanoate moieties. nih.gov Inhibition of the β-oxidation pathway leads to a sharp decrease in the production of these compounds. nih.gov Specifically, an intermediate of β-oxidation, 2-decenoyl-CoA, can be converted by the R-specific enoyl-CoA hydratase/isomerase (RhlZ) into R-3-hydroxydecanoyl-CoA, a direct precursor for rhamnolipid and polyhydroxyalkanoate synthesis. nih.govcore.ac.uk This demonstrates a stereospecific pathway that diverts intermediates from fatty acid degradation toward the biosynthesis of 3-hydroxyalkanoates. nih.gov

Enzymes Involved in 3-Hydroxynonanoic Acid Biosynthesis

Several key enzymes are responsible for the synthesis and modification of 3-hydroxyalkanoic acids. These enzymes catalyze specific reactions that channel metabolic intermediates into the desired biosynthetic pathways.

In bacteria such as Pseudomonas aeruginosa, the enzyme RhlA is responsible for the dimerization of two (R)-3-hydroxyalkanoic acid molecules to form R-3-((R-3-hydroxyalkanoyl)oxy)alkanoic acids, commonly known as HAAs. core.ac.uknih.gov These HAAs are the immediate precursors for the synthesis of rhamnolipids. nih.govpnas.org The RhlA enzyme utilizes (R)-3-hydroxyacyl-ACP, an intermediate from the de novo fatty acid synthesis pathway, as its substrate. core.ac.uk The formation of HAAs is a critical step, and these molecules themselves act as biosurfactants that facilitate bacterial swarming motility. nih.gov

Thioesterase II (TesB), encoded by the tesB gene in Escherichia coli, plays a vital role in releasing free 3-hydroxyalkanoic acids from their Coenzyme A (CoA) thioester form. nih.govnih.gov In engineered E. coli strains designed to produce 3-hydroxydecanoic acid (3HD), the final step of the pathway is the cleavage of 3-hydroxydecanoyl-CoA. nih.gov Studies have shown that overexpression of tesB significantly increases the production of 3HD, while its absence in knockout strains drastically reduces the yield. nih.gov This demonstrates that TesB is crucial for efficiently converting the acyl-CoA intermediate into the free acid product. nih.govasm.org

| Strain/Condition | 3HD Production (% of Cell Dry Weight) | Reference |

| E. coli JM105 (tesB-positive) with PhaG | ~30% | nih.gov |

| E. coli CH01 (tesB-negative) with PhaG | ~3% | nih.gov |

| E. coli CH01 with PhaG and restored tesB gene | Returned to levels of tesB-positive strain | nih.gov |

The enzyme (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) provides a critical link between the de novo fatty acid synthesis (FAS-II) pathway and pathways that utilize CoA-activated precursors, such as polyhydroxyalkanoate (PHA) biosynthesis. nih.govaocs.org PhaG catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from its bond with the acyl carrier protein (ACP) to Coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA. nih.govuniprot.org This conversion allows intermediates from the anabolic FAS-II pathway to be channeled into other metabolic routes, enabling the synthesis of medium-chain-length PHAs from unrelated carbon sources like glucose. nih.govnih.gov The functional expression of phaG is essential for this metabolic bridge. nih.govnih.gov

Metabolic Intermediates and Precursors in this compound Synthesis

The synthesis of this compound relies on a pool of key metabolic intermediates derived from central carbon metabolism. These precursors are channeled through the biosynthetic pathways by the action of specific enzymes.

| Precursor/Intermediate | Pathway of Origin | Role in this compound Synthesis |

| Acetyl-CoA | Glycolysis, β-Oxidation | The fundamental two-carbon building block for the de novo fatty acid synthesis pathway. slideshare.net |

| Malonyl-CoA | Carboxylation of Acetyl-CoA | The activated two-carbon donor used for chain elongation in the FAS-II pathway. nih.gov |

| (R)-3-Hydroxyacyl-ACP | De Novo Fatty Acid Synthesis (FAS-II) | An intermediate of the FAS-II cycle; serves as a substrate for PhaG to form (R)-3-hydroxyacyl-CoA or for RhlA to form HAAs. nih.govcore.ac.uk |

| 2-Enoyl-CoA | β-Oxidation | An intermediate of fatty acid degradation that can be converted by hydratases into (R)-3-hydroxyacyl-CoA. aocs.orgnih.gov |

| (R)-3-Hydroxyacyl-CoA | From FAS-II via PhaG, or from β-Oxidation via hydratases | The direct precursor that can be cleaved by thioesterases like TesB to yield the final free 3-hydroxyalkanoic acid. nih.govnih.gov |

Identification of this compound as a Metabolite in Specific Organisms

The production of this compound and other structurally similar 3-hydroxy fatty acids is not ubiquitous across all microbial life. Its detection is specific to certain species and strains, often linked to distinct metabolic pathways and physiological functions. The subsequent subsections explore the documented presence of these compounds in the specified microorganisms.

Pichia anomala (now also known as Wickerhamomyces anomalus) is a yeast recognized for its diverse metabolic capabilities, including the production of enzymes, esters, and various organic acids. mdpi.com It is utilized in biotechnology for its potential as a biocontrol agent and producer of flavor-enhancing compounds. mdpi.com Despite its broad metabolic activity, current scientific literature based on available search results does not specifically document the biosynthesis or identification of this compound as a metabolite in Pichia anomala. The organism's metabolic outputs are generally characterized by other classes of compounds. mdpi.com

Penicillium roqueforti is a fungus essential for the ripening of blue-veined cheeses, where its enzymatic activities are crucial for developing characteristic flavors. nih.gov Its metabolism is known to be complex, leading to the production of a wide array of secondary metabolites, including various mycotoxins like roquefortine C and mycophenolic acid, as well as specialty chemicals such as methyl ketones derived from fatty acids. nih.govmdpi.comnih.gov While the metabolism of fatty acids is a key process in P. roqueforti, particularly for flavor production, there is no specific mention in the surveyed scientific literature of this compound being a metabolite of this fungus. nih.govresearchgate.net

Escherichia coli, particularly laboratory strains like HB101, is not a natural producer of this compound. However, through metabolic engineering, it has been developed into a microbial factory for the production of various medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs). By introducing and expressing specific genes from other organisms, recombinant E. coli can synthesize these valuable chiral compounds.

A key strategy involves the heterologous expression of the phaG gene, which encodes a (R)-3-hydroxyacyl-ACP:CoA transacylase. This enzyme channels intermediates from the fatty acid synthesis pathway toward the production of 3-hydroxyalkanoic acids. Studies have demonstrated that recombinant E. coli harboring phaG can produce a mixture of mcl-3HAs, including 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid, from simple carbon sources like glucose. nih.gov This indicates the capability of the engineered pathway to produce related odd-chain fatty acids like this compound. The production of these compounds confirms that the necessary precursors are available within the E. coli fatty acid metabolism and can be converted by the introduced enzyme.

| Organism | Engineering Strategy | Produced Compounds | Reference |

| Escherichia coli | Co-expression of phbA, phbB, and phaG genes | D-(-)-3-hydroxybutyric acid (3HB) and D-(-)-3-hydroxyalkanoic acid (mcl-3HA) including 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid | nih.gov |

Aspergillus fumigatus is a ubiquitous filamentous fungus and an opportunistic human pathogen. Its metabolism, particularly fatty acid metabolism, is critical for its growth and virulence. nih.govasm.org Research into the fatty acid profile of Aspergillus species has identified major components such as palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2). scielo.br However, based on the available research, there is no specific identification of this compound as a natural metabolite in Aspergillus fumigatus. Studies on its fatty acid metabolism have primarily focused on pathways like the glyoxylate (B1226380) cycle, which is important for growth on C2 carbon sources, and the production of oxylipins, which are involved in fungal development and interaction with hosts. mdpi.comnih.gov

Cryptococcus neoformans is an encapsulated yeast and a significant opportunistic pathogen. Scientific investigations have unequivocally identified the presence of 3-hydroxy fatty acids as components of its distinctive polysaccharide capsule. nih.gov Specifically, the strain UOFS Y-1378 has been shown to produce and secrete this compound (3-hydroxy C9:0). researchgate.netnih.gov

Using methods such as gas chromatography-mass spectrometry, researchers have confirmed the structure of this compound. nih.gov Further studies have elucidated its biological role, demonstrating that these 3-hydroxy fatty acids, including this compound, are crucial for the organism's survival. They have been shown to protect the yeast cells against phagocytosis by amoebae, suggesting they function as important virulence factors by helping the fungus evade the host's innate immune system. researchgate.netnih.govresearchgate.net The estimated physiological concentration of secreted this compound by C. neoformans UOFS Y-1378 is approximately 0.2 mM. researchgate.net

| Finding | Method(s) | Organism/Strain | Implication/Role | Reference |

| Presence of 3-hydroxy fatty acids in the capsule | Immunofluorescence, TEM, GC-MS | Cryptococcus neoformans | Accumulate in the capsule and are released into the medium | nih.gov |

| Identification of this compound (3-hydroxy C9:0) | Analytical standard comparison | C. neoformans UOFS Y-1378 | Confirmed production of the specific C9 variant | researchgate.netnih.gov |

| Function as an anti-phagocytic molecule | Phagocytosis and survival assays with amoebae | C. neoformans UOFS Y-1378 | Protects the yeast from being engulfed by predators, acting as a virulence factor | researchgate.netnih.govresearchgate.net |

Lactobacillus plantarum is a versatile lactic acid bacterium found in a wide range of environments and is known for its probiotic properties and production of antimicrobial compounds. The strain Lactobacillus plantarum MiLAB 14 has been specifically identified as a producer of several antifungal 3-hydroxy fatty acids (3-OH-FAs).

Research on this strain led to the chemical characterization of four distinct antifungal 3-OH-FAs from its culture supernatant. While this compound (C9) was not among the four principal compounds identified, the study established the strain's metabolic capacity to synthesize a homologous series of these molecules. The identified compounds were:

3-(R)-hydroxydecanoic acid (C10)

3-hydroxy-5-cis-dodecenoic acid (C12:1)

3-(R)-hydroxydodecanoic acid (C12)

3-(R)-hydroxytetradecanoic acid (C14)

The concentration of these 3-hydroxy fatty acids in the culture supernatant was observed to increase during the logarithmic growth phase of the bacteria. The exact metabolic pathways for the synthesis of these 3-OH-FAs in Lactobacillus remain to be fully elucidated, but their production highlights a specialized branch of fatty acid metabolism in this bacterium. researchgate.net

Pseudomonas aeruginosa

In the bacterium Pseudomonas aeruginosa, this compound is a key intermediate in the biosynthesis of two major classes of compounds: rhamnolipids and polyhydroxyalkanoates (PHAs). nih.govnih.gov The production of this compound in this organism is intricately linked to the central fatty acid metabolism, primarily drawing precursors from the de novo fatty acid synthesis (FASII) pathway and the β-oxidation pathway. nih.govnih.gov

The de novo fatty acid synthesis (FASII) pathway serves as a primary source of (R)-3-hydroxyacyl-acyl carrier protein (ACP), a direct precursor for 3-hydroxyalkanoic acids. nih.govnih.gov This pathway builds fatty acid chains from acetyl-CoA. An intermediate in this pathway, (R)-3-hydroxyacyl-ACP, can be shunted towards the synthesis of rhamnolipids or PHAs. nih.gov

The β-oxidation pathway , which is typically involved in the degradation of fatty acids, can also provide precursors for 3-hydroxyalkanoic acid synthesis, especially when fatty acids are supplied as a carbon source. nih.govresearchgate.net

Two key enzymes play pivotal roles in directing these precursors into their respective biosynthetic pathways:

RhlA: This enzyme is crucial for rhamnolipid biosynthesis. It catalyzes the dimerization of two (R)-3-hydroxyalkanoic acid molecules, forming 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are the immediate precursors of rhamnolipids. nih.govnih.govmicrobiologyresearch.org The substrate for RhlA is typically a (R)-3-hydroxyacyl-ACP derived from the FASII pathway. nih.gov

PhaG: This enzyme, a 3-hydroxyacyl-ACP:CoA transacylase, channels intermediates from the FASII pathway towards the synthesis of medium-chain-length PHAs. nih.govnih.gov It converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA, which is the substrate for PHA synthase (PhaC). nih.govnih.gov

When P. aeruginosa is cultivated with nonanoic acid as a carbon source, it can produce PHAs that include this compound as a monomeric unit. sbmu.ac.irsbmu.ac.ir The metabolic flexibility of P. aeruginosa allows it to utilize intermediates from both fatty acid synthesis and degradation to produce these compounds. nih.gov

| Metabolic Pathway | Key Precursor | Key Enzyme(s) | Final Product Incorporating this compound |

|---|---|---|---|

| De Novo Fatty Acid Synthesis (FASII) | (R)-3-hydroxyacyl-ACP | RhlA, PhaG | Rhamnolipids, Polyhydroxyalkanoates (PHAs) |

| β-Oxidation | Acyl-CoA | Various β-oxidation enzymes | Rhamnolipids, Polyhydroxyalkanoates (PHAs) |

Bovine Milk

This compound is a naturally occurring medium-chain hydroxy fatty acid found in bovine milk and dairy products. researchgate.net Its presence in milk fat is a result of the metabolic processes within the bovine mammary gland. The fatty acids in milk have two primary origins: the uptake of preformed fatty acids from the diet and circulating lipids, and de novo synthesis within the mammary epithelial cells. psu.edunih.govresearchgate.net

Short- and medium-chain fatty acids, including nonanoic acid, are primarily synthesized de novo in the mammary gland. nih.govbewital-agri.devas.com The main precursors for this synthesis are acetate (B1210297) and β-hydroxybutyrate, which are produced by microbial fermentation of carbohydrates in the cow's rumen. nih.govresearchgate.net These precursors are used to build the fatty acid chains.

The de novo synthesis pathway in the mammary gland is responsible for producing fatty acids up to 16 carbons in length. nih.govbewital-agri.de While the primary products of this pathway are saturated fatty acids, the presence of hydroxylated fatty acids like this compound suggests that variations or side reactions in the synthetic pathway can occur, leading to the introduction of a hydroxyl group at the C-3 position. The exact enzymatic mechanisms for this hydroxylation within the bovine mammary gland are not as well-defined as in microbial systems.

| Source | Description | Relevance to this compound |

|---|---|---|

| De Novo Synthesis | Synthesis of short- and medium-chain fatty acids in the mammary gland from acetate and β-hydroxybutyrate. nih.govbewital-agri.devas.com | Likely the primary pathway for the endogenous production of this compound in milk. |

| Dietary Uptake and Mobilization | Uptake of long-chain fatty acids from the diet and mobilized body fat. psu.edunih.gov | Less likely to be a direct source of this compound, but provides the overall pool of fatty acids for milk fat synthesis. |

Pisolithus Fungi

This compound has been identified as a secondary metabolite in fungi of the genus Pisolithus, particularly in young peridioles. Pisolithus are ectomycorrhizal fungi, meaning they form symbiotic relationships with the roots of plants.

The biosynthesis of fatty acids and other secondary metabolites in fungi is complex and diverse. slu.se In general, fatty acid synthesis in fungi is carried out by a multi-enzyme complex known as fatty acid synthase (FAS). nih.gov This complex typically produces saturated fatty acids, with palmitic acid being a common end product. nih.gov These can then be modified through elongation and desaturation to produce a variety of other fatty acids. nih.gov

The formation of this compound in Pisolithus is likely a result of specialized enzymatic pathways that branch off from primary fatty acid metabolism. Secondary metabolites in fungi are often produced via pathways such as the polyketide synthase (PKS) pathway or through modifications of primary metabolites by enzymes like hydroxylases. nih.gov

Advanced Synthesis and Derivatization Strategies for 3 Hydroxynonanoic Acid

Chemical Synthesis Methodologies

Chemical synthesis provides robust and versatile routes to 3-hydroxynonanoic acid and its analogs. These methods often leverage readily available starting materials and well-established organic reactions to construct the target carbon skeleton with the desired hydroxylation.

Ozonolysis and Oxidation of Castor Oil or Methyl Ricinoleate (B1264116)

A highly effective method for preparing methyl 3-hydroxynonanoate involves the ozonolysis and subsequent oxidation of castor oil or its primary component, methyl ricinoleate. nih.gov Castor oil is an ideal starting material as it is predominantly composed of ricinoleic acid (approximately 80–90%), a naturally occurring 18-carbon hydroxy fatty acid. nih.gov

The process begins with the ozonolysis of the double bond in the ricinoleic acid backbone. This reaction cleaves the molecule, and the resulting intermediate is then oxidized to yield the desired 9-carbon 3-hydroxy acid derivative. nih.gov This oxidative cleavage is a clean and efficient industrial method that operates at low temperatures, typically between 25°C and 45°C, without the need for a catalyst. oup.com The intermediate hydroperoxides formed during ozonolysis can be reduced using agents like sodium borohydride or through more economical and environmentally favorable electrochemical methods. researchgate.net This approach provides a direct pathway to the 9-carbon skeleton from a renewable and abundant feedstock. nih.govresearchgate.net

Multistage Processes for Chiral 9-Carbon Skeleton Derivatives

Building upon the ozonolysis of castor oil, multistage processes have been developed to synthesize chiral derivatives of this compound. nih.gov Since castor oil naturally provides (R)-ricinoleic acid, this chirality can be preserved, leading to enantiomerically pure products. nih.gov A multistage process involving the ozonolysis and oxidation of castor oil or methyl (S)-ricinoleate has been specifically described for the synthesis of this compound. nih.gov These chiral 9-carbon molecules serve as valuable synthons for further derivatization. For instance, they can be converted into a variety of primary and secondary amides, including cyclic and acyclic structures, as well as hydroxamic acids, through simple and efficient procedures. nih.govnih.gov

Reformatsky Condensation for Racemic 3-Hydroxydecanoic Acid

The Reformatsky reaction offers a classic method for synthesizing β-hydroxy esters. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. mdpi.commdpi.com While not directly applied to this compound in the provided context, a recent application of this method was the synthesis of racemic 3-hydroxydecanoic acid. unl.eduresearchgate.net

In this process, an organozinc reagent, often called a 'Reformatsky enolate', is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. mdpi.com This enolate then adds to a carbonyl compound. The resulting product, after an acidic workup, is a β-hydroxy ester. mdpi.com The use of zinc is advantageous because it allows for the generation of an enolate that is less reactive than corresponding lithium enolates, preventing undesired side reactions like self-condensation or addition to the ester group. mdpi.commdpi.com This method typically results in a racemic mixture, meaning both (R) and (S) enantiomers are produced. unl.eduresearchgate.net

Table 1: Chemical Synthesis Approaches for this compound and Analogs

| Method | Starting Material(s) | Key Reagents/Process | Product | Chirality |

| Ozonolysis & Oxidation | Castor Oil or Methyl Ricinoleate | 1. Ozone (O₃)2. Oxidizing/Reducing Agent (e.g., NaBH₄) | Methyl 3-hydroxynonanoate | Chiral (if starting from natural castor oil) |

| Multistage Synthesis | Castor Oil or Methyl (S)-Ricinoleate | Ozonolysis, Oxidation, Amidation | Chiral this compound amides and derivatives | Chiral |

| Reformatsky Condensation | Aldehyde, α-halo ester | Zinc (Zn) metal, Acid workup | Racemic 3-hydroxydecanoic acid | Racemic |

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological routes offer a sustainable alternative to chemical synthesis, often providing high enantiopurity under mild reaction conditions. These methods utilize engineered microorganisms or their enzymes to produce target molecules from renewable feedstocks.

Production of (R)-3-Hydroxydecanoic Acid from Glucose or Fructose by Recombinant E. coli

Metabolically engineered Escherichia coli has been developed as a microbial factory for producing medium-chain-length (mcl) 3-hydroxyalkanoic acids (3HAs) from simple sugars like glucose. nih.govoup.com While E. coli does not naturally produce these compounds, genetic modification can install the necessary metabolic pathways.

The general strategy involves introducing key genes from other bacteria. For instance, the co-expression of the β-ketothiolase (phbA), acetoacetyl-CoA reductase (phbB), and 3-hydroxyacyl-ACP:CoA transacylase (phaG) genes can establish pathways for the production of (R)-3-hydroxybutyric acid and mcl-3HAs, including 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid. oup.com These pathways channel intermediates from the cell's natural fatty acid synthesis pathway towards the production of (R)-3-hydroxyacyl-CoAs, which can then be converted to the final acid product. nih.govnih.gov Studies have shown that mcl-PHAs, the polymer precursors to these acids, can be synthesized in recombinant E. coli from glucose, with the resulting polymer containing monomers like 3-hydroxyoctanoate and 3-hydroxydecanoate. researchgate.net Optimization of culture conditions, such as the addition of inhibitors for competing metabolic pathways, can significantly increase the yield of the desired mcl-3HAs. oup.com

Auto-degradation of Polyhydroxyalkanoates (PHAs) to (R)-3-Hydroxycarboxylic Acids

An innovative biotechnological approach for producing enantiomerically pure (R)-3-hydroxycarboxylic acids involves the controlled auto-degradation of intracellularly stored polyhydroxyalkanoates (PHAs). Certain bacteria, such as Pseudomonas putida, naturally accumulate PHAs as carbon and energy reserves. These biopolymers are polyesters composed of (R)-3-hydroxyalkanoic acid monomers.

This method relies on triggering the activity of intracellular PHA depolymerases, which are enzymes that hydrolyze the polymer back into its constituent monomers. By manipulating environmental conditions, such as shifting the pH of the medium, the bacterial cells can be induced to depolymerize their stored PHA granules and secrete the resulting (R)-3-hydroxycarboxylic acid monomers into the surrounding medium. This strategy has been successfully used to produce a variety of (R)-3-hydroxyalkanoic acids, including (R)-3-hydroxynonanoic acid, from Pseudomonas putida GPo1. The secreted monomers can then be efficiently separated and purified from the culture broth.

Table 2: Biotechnological Production of (R)-3-Hydroxyalkanoic Acids

| Method | Organism | Substrate | Key Process/Genes | Product(s) |

| Metabolic Engineering | Recombinant E. coli | Glucose or Fructose | Introduction of PHA biosynthesis genes (e.g., phbA, phbB, phaG) | (R)-3-Hydroxyoctanoic acid, (R)-3-Hydroxydecanoic acid |

| PHA Auto-degradation | Pseudomonas putida GPo1 | Intracellular PHA | In vivo depolymerization triggered by pH shift | (R)-3-Hydroxynonanoic acid and other (R)-3-Hydroxyalkanoic acids |

Derivatization of this compound for Enhanced Biological Activity

Synthesis of Primary and Secondary Amides

The derivatization of this compound into amides is a key strategy for modifying its physicochemical properties and biological activity. Both (R)- and (S)-enantiomers of this compound can be converted into a variety of primary and secondary amides. researchgate.net The synthesis typically involves the reaction of the carboxylic acid with an appropriate amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling agent to facilitate the direct reaction with the amine. eagri.org

Common methods for amide synthesis from carboxylic acids include:

Activation with a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxyl group, allowing for an efficient reaction with a primary or secondary amine.

Conversion to acyl chloride: The carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is highly reactive towards amines. rsc.org

A study detailing the synthesis of various derivatives of this compound reported the creation of primary amides, N-methyl amides, ethanolamine (B43304) amides, 2-amino-2-methyl-1-propanol amides, and pyrrolidine (B122466) amides. researchgate.net

Table 1: Examples of Amide Derivatives Synthesized from this compound

| Derivative Type | Reactant Amine | Resulting Amide |

|---|---|---|

| Primary Amide | Ammonia | 3-Hydroxynonanamide |

| Secondary Amide | Methylamine | N-methyl-3-hydroxynonanamide |

| Secondary Amide | Ethanolamine | N-(2-hydroxyethyl)-3-hydroxynonanamide |

| Secondary Amide | 2-Amino-2-methyl-1-propanol | N-(1-hydroxy-2-methylpropan-2-yl)-3-hydroxynonanamide |

This table is based on derivatives synthesized in cited research. researchgate.net

Synthesis of Hydroxamic Acids

Hydroxamic acids are an important class of compounds known for their metal-chelating properties and are often synthesized from carboxylic acids or their derivatives. semanticscholar.org The synthesis of 3-hydroxynonanoic hydroxamic acid involves the reaction of a this compound derivative, typically an ester or acid chloride, with a hydroxylamine salt. libretexts.orgresearchgate.net

A common laboratory procedure involves the reaction of the corresponding methyl ester of this compound with hydroxylamine hydrochloride in the presence of a base like sodium methoxide or potassium hydroxide in a solvent such as methanol. semanticscholar.org The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester to form the hydroxamic acid. semanticscholar.org

General Reaction for Hydroxamic Acid Synthesis from an Ester: R-COOR' + NH₂OH → R-CONHOH + R'OH libretexts.org

This method has been successfully applied to produce both (R)- and (S)-3-hydroxynonanoic hydroxamic acids. researchgate.net

Synthesis of Methyl Esters

Methyl esters of this compound serve as important intermediates for the synthesis of other derivatives, such as amides and hydroxamic acids. researchgate.net An effective method for preparing methyl 3-hydroxynonanoate involves the ozonolysis of methyl ricinoleate (the methyl ester of ricinoleic acid, a major component of castor oil), followed by an oxidation step. researchgate.net

Alternatively, direct esterification of this compound can be performed. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This process is known as Fischer esterification. The reaction is reversible and is often driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Depolymerization of polyhydroxyalkanoates (PHAs) through transesterification with methanol is another route to obtain the methyl esters of the constituent hydroxy acids.

Synthesis of 3-amino-2-hydroxydecanoic acid and its enantiomer

(2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) is a non-proteinogenic amino acid that is a key component of microginin, a linear pentapeptide with antihypertensive properties. wikipedia.orgresearchgate.net An efficient and practical synthesis for both AHDA and its enantiomer has been developed starting from D-glucose. wikipedia.org

The synthesis leverages the stereochemical information embedded in D-glucose to construct the chiral centers of the target molecule. The strategy involves a directed manipulation of the functional groups at the C3 and C4 positions of the sugar. wikipedia.org A key step in the synthesis of the (2S,3R)-enantiomer involves the conversion of a secondary hydroxyl group into an azide using the Mitsunobu protocol. Subsequent deprotection and oxidation of a primary hydroxyl group yield an azido acid. The final step involves a one-pot hydrogenolysis of a benzyl (B1604629) protecting group and the simultaneous reduction of the azido group to the desired amine using a palladium on carbon (Pd/C) catalyst, affording the target (2S,3R)-AHDA. wikipedia.org

Conjugation with Peptides to Enhance Anti-Cancer Activity

Conjugating fatty acids to peptides is a promising strategy to enhance their therapeutic properties. The conjugation of (R)-3-hydroxyalkanoic acids (R3HAs), including the closely related (R)-3-hydroxydecanoic acid, to cationic antimicrobial peptides has been shown to significantly enhance their anti-cancer activity. researchgate.net For instance, when conjugated to the peptide DP18L, (R)-3-hydroxydecanoic acid improved its antiproliferative activity against pancreatic cancer cells (MiaPaCa). researchgate.net

Research indicates that the carbon chain length of the conjugated R3HA plays a crucial role in the degree of activity enhancement. R3HAs with 9 and 10 carbons were found to be most effective at improving the anti-cancer activity of the DP18L peptide. researchgate.net The conjugation of the fatty acid appears to facilitate a more rapid uptake of the peptide into cancer cells and can influence the peptide's secondary structure, such as its alpha-helix content. researchgate.netbohrium.com

These fatty acid-peptide conjugates have been observed to localize in the mitochondria of cancer cells and induce apoptosis. bohrium.com The position of the hydroxyl group on the fatty acid is also important; a peptide conjugated with (R)-3-hydroxydecanoic acid showed significantly lower IC₅₀ values (indicating higher potency) compared to one conjugated with a terminally hydroxylated decanoic acid. bohrium.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-3-Hydroxynonanoic acid |

| (S)-3-Hydroxynonanoic acid |

| 3-Hydroxynonanamide |

| N-methyl-3-hydroxynonanamide |

| N-(2-hydroxyethyl)-3-hydroxynonanamide |

| N-(1-hydroxy-2-methylpropan-2-yl)-3-hydroxynonanamide |

| 1-(3-hydroxynonanoyl)pyrrolidine |

| 3-Hydroxynonanoic hydroxamic acid |

| Methyl 3-hydroxynonanoate |

| (2S,3R)-3-amino-2-hydroxydecanoic acid |

| D-glucose |

| (R)-3-hydroxydecanoic acid |

| Nonanoic acid |

| Oleic acid |

| Ricinoleic acid |

Green Chemistry Approaches in this compound Synthesis

In alignment with the growing emphasis on sustainable chemical manufacturing, research has focused on developing greener synthetic routes to this compound. These approaches prioritize the use of renewable feedstocks, biocatalysis, and environmentally benign reaction conditions to minimize waste and reduce reliance on hazardous materials.

Biocatalytic Methods:

Enzymatic and whole-cell biotransformations represent a cornerstone of green chemistry applications in the synthesis of 3-hydroxyalkanoic acids. These methods offer high selectivity and operate under mild conditions, often avoiding the need for toxic heavy metal catalysts required in some traditional chemical syntheses researchgate.net.

One prominent biocatalytic strategy involves the hydrolysis of 3-hydroxyalkanenitriles. Organisms such as Acidovorax facilis can efficiently convert 3-hydroxynitriles into the corresponding 3-hydroxycarboxylic acids in high yields researchgate.net. This transformation is typically mediated by a combination of nitrile hydratase and amidase enzymes researchgate.net. The enzymatic kinetic resolution of racemic mixtures is another effective technique. For instance, lipases have been successfully employed to achieve high enantioselectivity. In one study, Candida rugosa lipase was used for the kinetic resolution of a related compound, demonstrating excellent performance with high conversion rates and enantiomeric excess under environmentally friendly protocols researchgate.net.

Renewable Feedstocks:

The utilization of bio-based starting materials is a key principle of green synthesis. Castor oil, a renewable triglyceride, serves as a viable precursor for this compound. An effective method has been developed for preparing methyl esters of this compound from castor oil or its derivative, methyl ricinoleate, through ozonolysis and subsequent oxidation researchgate.net.

Cellulosic waste is another promising renewable feedstock. Levoglucosenone, a chiral synthon that can be produced from the pyrolysis of cellulose, has been used as a starting material for a multi-step synthesis of (R)-3-hydroxyfatty acids frontiersin.orgresearchgate.net. This pathway leverages key reactions such as Michael addition and Baeyer-Villiger oxidation to construct the target molecule, providing a sustainable alternative to petroleum-based syntheses frontiersin.orgresearchgate.net.

Eco-Friendly Reaction Conditions:

Minimizing or replacing hazardous organic solvents is another critical aspect of green synthesis. Research has demonstrated the successful substitution of toxic solvents like tetrahydrofuran (THF) with greener, bio-based alternatives such as cyclopentyl methyl ether (CPME) in key synthetic steps like the Bernet–Vasella reaction frontiersin.org. Furthermore, advancements include the development of organic solvent-free reactions. An example is the H₂O₂-mediated Baeyer–Villiger oxidation, which can be performed without an organic solvent, significantly improving the environmental profile of the synthesis frontiersin.org.

The table below summarizes key findings in the green synthesis of this compound and related compounds.

| Approach | Key Method | Starting Material | Catalyst/Enzyme | Key Findings & Advantages |

| Biocatalysis | Enzymatic Kinetic Resolution | Racemic esters | Candida rugosa lipase | High enantioselectivity (99% ee) and conversion (47%) achieved in an environmentally friendly protocol researchgate.net. |

| Biocatalysis | Biocatalytic Hydrolysis | 3-Hydroxynitriles | Acidovorax facilis (Nitrile hydratase and Amidase) | High yield conversion to 3-hydroxyalkanoic acids, avoiding expensive and toxic heavy metal catalysts researchgate.net. |

| Renewable Feedstocks | Ozonolysis and Oxidation | Castor oil / Methyl ricinoleate | Not specified | Provides an effective pathway from a renewable, non-edible plant oil researchgate.net. |

| Renewable Feedstocks & Greener Solvents | Multi-step chemical synthesis | Levoglucosenone (from cellulose) | Various | Overall yields of 24-36%; utilizes a bio-based starting material and greener solvents like CPME frontiersin.orgresearchgate.net. |

| Process Intensification | Solvent-Free Reaction | Intermediate ketone | Not specified | An organic solvent-free H₂O₂-mediated Baeyer–Villiger oxidation improves the environmental profile of the process frontiersin.org. |

Biological Functions and Roles of 3 Hydroxynonanoic Acid

Involvement in Host Immune Response Modulation

Beyond their role in microbial defense, 3-hydroxy fatty acids can be recognized by host organisms, leading to the activation of immune responses.

In the plant kingdom, medium-chain 3-hydroxy fatty acids, a class that includes 3-hydroxynonanoic acid, are perceived by the model plant Arabidopsis thaliana as microbe-associated molecular patterns (MAMPs). nih.govnih.gov Specifically, these molecules are sensed by the receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION). nih.govnih.gov This recognition event triggers the plant's innate immune system, leading to the activation of defense signaling pathways and enhanced resistance to pathogenic bacterial infections. nih.govnih.gov This demonstrates that plants have evolved mechanisms to detect these microbial fatty acids as indicators of a potential threat, initiating a defensive response.

Table 3: Interaction of 3-Hydroxy Fatty Acids with Arabidopsis thaliana

| Molecule Class | Plant Receptor | Immune Response | Outcome |

| Medium-chain 3-hydroxy fatty acids | LORE | Activation of innate immunity | Enhanced resistance to pathogens |

Findings from studies on plant innate immunity. nih.govnih.gov

Effects on Human Neutrophils and Tumor Cells

Research has shown that 3-hydroxy fatty acids can influence signal transduction processes in human neutrophils. While the precise mechanisms are still under investigation, this activity is thought to be mediated through a G-protein coupled receptor.

In the context of oncology, derivatives of this compound have demonstrated cytotoxic activity against various human tumor cell lines. d-nb.inforesearchgate.net In one study, a series of synthesized amides and other derivatives of this compound were tested for their effects on cancer cells. d-nb.inforesearchgate.net The results indicated that these compounds were active against the tested cell lines, with a hydroxamic acid derivative of this compound showing the most potent cytotoxic effect against HeLa cervical cancer cells. d-nb.inforesearchgate.net The study also found that, in general, the tested compounds were more toxic to HT29 colon cancer cells than to HeLa cells. d-nb.inforesearchgate.net Furthermore, polyhydroxyalkanoates (PHAs) rich in this compound have been used to fabricate nanoparticles for the delivery of the anticancer agent curcumin (B1669340). mdpi.com These nanoparticles showed antiproliferative effects on U87 MG glioblastoma and Caco-2 colon cancer cells. mdpi.com

Table 2: Cytotoxic Effects of this compound Derivatives on Tumor Cell Lines

| Cell Line | Cancer Type | Observed Effect |

| HeLa | Cervical Cancer | Cytotoxic activity, particularly by a hydroxamic acid derivative. d-nb.inforesearchgate.net |

| HT29 | Colon Cancer | Higher toxicity observed compared to HeLa cells for most tested derivatives. d-nb.inforesearchgate.net |

| U87 MG | Glioblastoma | Antiproliferative effect from curcumin delivered by 3-HNA-rich nanoparticles. mdpi.com |

| Caco-2 | Colon Cancer | Antiproliferative effect from curcumin delivered by 3-HNA-rich nanoparticles. mdpi.com |

Chemotactic Agent Activity

Medium-chain β-hydroxy fatty acids have been identified as potent chemotactic agents. Specifically, the closely related compound 3-hydroxydecanoic acid acts as a powerful chemoattractant for human neutrophils, stimulating the migration of these key immune cells. This suggests a role for such molecules in recruiting neutrophils to sites of bacterial infection, contributing to the innate immune response.

Influence on Nematode Survival and Immunological Response

Based on the available research, there is limited specific information regarding the direct influence of this compound on nematode survival or the immunological responses against them. While some fungi that are parasitic to nematodes produce metabolites containing a this compound residue, a direct functional link between this compound and nematode viability has not been established. epdf.pub

Modulation of Circulating Monocytes in Mammalian Systems

There is currently a lack of specific data detailing the role of this compound in the modulation of circulating monocytes in mammalian systems. While various other fatty acids are known to impact monocyte function, the direct effects of this compound on these cells have not been extensively documented in the provided research. mdpi.com

Antimicrobial Activities of this compound Derivatives

Derivatives of this compound have shown a broad spectrum of antimicrobial activities, positioning them as potential candidates for new antimicrobial agents. Research has highlighted their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi and molds.

Activity Against Gram-Positive Bacteria (Staphylococcus aureus)

Polyesters synthesized from (R)- and (S)-3-hydroxynonanoic acid have demonstrated significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. This bacterium is a common cause of skin infections, respiratory illnesses, and food poisoning. The ability of these derivatives to inhibit the growth of S. aureus suggests their potential application in combating infections caused by this pathogen.

Activity Against Gram-Negative Bacteria (Pseudomonas cedrina, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Hydroxamic acids derived from this compound have shown notable antimicrobial potential, particularly against the Gram-negative bacterium Pseudomonas cedrina. d-nb.info While specific data on the activity of this compound derivatives against Escherichia coli and Bacillus subtilis is limited in the currently available research, studies on derivatives of the closely related nonanoic acid have shown inhibitory effects against these bacteria. Further research is needed to specifically quantify the efficacy of this compound derivatives against these common pathogens. The activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen, is also an area of active investigation.

Antifungal and Antimold Potential (e.g., against Candida albicans, Candida tropicalis)

The antifungal properties of this compound derivatives are a significant area of interest. Studies have revealed that these compounds, particularly hydroxamic acid derivatives, exhibit promising activity against pathogenic yeasts such as Candida albicans and Candida tropicalis. d-nb.info These fungi are common causes of opportunistic infections in humans. Furthermore, derivatives of this compound have been observed to be more effective against various molds compared to derivatives of ricinoleic acid, indicating a broad antimold potential. d-nb.info

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Microorganism | Observed Activity |

| Polyesters | Staphylococcus aureus | Significant antibacterial activity |

| Hydroxamic acids | Pseudomonas cedrina | Potent antimicrobial activity d-nb.info |

| Hydroxamic acids | Candida albicans | Antifungal activity d-nb.info |

| Hydroxamic acids | Candida tropicalis | Antifungal activity d-nb.info |

| General Derivatives | Various Molds | Potent antimold activity d-nb.info |

Cytotoxic and Anticancer Activities of Derivatives

Beyond their antimicrobial properties, certain derivatives of this compound have been investigated for their potential in cancer therapy. These compounds have shown selective cytotoxicity against specific human cancer cell lines, opening new avenues for the development of novel anticancer agents.

Efficacy Against Human Liver Cancer (HepG2) Cells

Specific polyester (B1180765) derivatives of this compound, namely IRPe, IRD, and IRDd, have demonstrated potent anticancer activity against the human liver cancer cell line, HepG2. These findings suggest that these derivatives could be valuable in the development of targeted therapies for hepatocellular carcinoma, a primary cancer of the liver.

Efficacy Against Human Breast Cancer (MCF7) Cells

The same polyester derivatives of this compound (IRPe, IRD, and IRDd) that showed activity against liver cancer cells have also exhibited potent anticancer effects against the human breast cancer cell line, MCF7. This dual efficacy highlights the potential of these compounds as broad-spectrum anticancer agents, warranting further investigation into their mechanisms of action and therapeutic potential.

Interactive Data Table: Anticancer Activity of this compound Polyester Derivatives

| Derivative | Cancer Cell Line | Observed Activity |

| IRPe | HepG2 (Human Liver Cancer) | Potent anticancer activity |

| IRD | HepG2 (Human Liver Cancer) | Potent anticancer activity |

| IRDd | HepG2 (Human Liver Cancer) | Potent anticancer activity |

| IRPe | MCF7 (Human Breast Cancer) | Potent anticancer activity |

| IRD | MCF7 (Human Breast Cancer) | Potent anticancer activity |

| IRDd | MCF7 (Human Breast Cancer) | Potent anticancer activity |

Efficacy Against HeLa and HT29 Cancer Cells

While direct research on the specific cytotoxic effects of this compound on HeLa (human cervical cancer) and HT29 (human colon adenocarcinoma) cell lines is limited in the available scientific literature, studies on structurally similar hydroxy fatty acids provide valuable insights into their potential anticancer activities. For instance, research on various hydroxystearic acids has demonstrated growth inhibitory effects on a panel of human cancer cell lines, including HeLa and HT29. nih.govresearchgate.net

One study investigated the antiproliferative activity of several regioisomers of hydroxystearic acid. Among them, 9-hydroxystearic acid (9-HSA) has been shown to inhibit the growth of HT29 cancer cells. nih.gov The mechanism of action for 9-HSA in HT29 cells involves the inhibition of histone deacetylase 1 (HDAC1), leading to an arrest in the G0/G1 phase of the cell cycle. nih.gov

Table 1: IC50 Values of 9-Hydroxystearic Acid Methyl Ester Enantiomers on HT29 Cells

| Compound | IC50 (µM) on HT29 Cells |

|---|---|

| Methyl (R)-9-hydroxystearate | 49 ± 1.3 |

Influence of Enantiomeric Form on Cytotoxicity

The stereochemistry of hydroxy fatty acids can play a significant role in their biological activity, including their cytotoxic effects on cancer cells. The spatial arrangement of the hydroxyl group can influence how the molecule interacts with its biological targets.

A study on the methyl ester derivatives of the enantiomers of 9-hydroxystearic acid revealed differences in their antiproliferative effects on HT29 cells. nih.gov The (R)-enantiomer of methyl 9-hydroxystearate demonstrated a significantly greater effect on inhibiting cell proliferation compared to the (S)-enantiomer. nih.gov This suggests that the specific three-dimensional structure of the molecule is crucial for its interaction with cellular components to exert its anticancer activity.

The following table details the IC50 values for the (R) and (S) enantiomers of methyl 9-hydroxystearate and methyl 9-aminostearate on the HT29 cell line, highlighting the influence of the enantiomeric form on their biological activity.

Table 2: Influence of Enantiomeric Form on the Cytotoxicity (IC50 in µM) against HT29 Cells

| Compound | IC50 (µM) |

|---|---|

| Methyl (R)-9-hydroxystearate | 49 ± 1.3 |

| Methyl (S)-9-hydroxystearate | 51 ± 1.1 |

| Methyl (R)-9-aminostearate | 57 ± 2.1 |

Potential in Tissue Engineering and Drug Delivery Applications

This compound is a monomer that can be incorporated into polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters with significant potential in biomedical applications, including tissue engineering and drug delivery. mdpi.comresearchgate.netwestminster.ac.uk PHAs are synthesized by various microorganisms and their properties can be tailored by altering the monomer composition. researchgate.net

In tissue engineering, PHA-based scaffolds are being explored for the regeneration of various tissues such as bone, cartilage, and skin. researchgate.netmdpi.com These scaffolds can be fabricated into porous structures that mimic the extracellular matrix, providing support for cell attachment, proliferation, and differentiation. mdpi.com For instance, copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), which contains 3-hydroxyalkanoate monomers, have been used to create scaffolds for tissue engineering applications. nih.gov The biodegradability of PHAs is a key advantage, as the scaffold can be gradually replaced by new tissue, and the degradation products, including 3-hydroxyalkanoic acids, are generally considered non-toxic. mdpi.com

In the realm of drug delivery, PHAs can be formulated into nanoparticles, microparticles, and hydrogels to encapsulate and control the release of therapeutic agents. westminster.ac.uknih.gov The hydrophobic nature of many PHAs makes them suitable for encapsulating hydrophobic drugs, protecting them from degradation and enabling sustained release. The rate of drug release can be modulated by altering the composition and crystallinity of the PHA polymer. While specific studies focusing solely on poly(this compound) are limited, the broader research on PHAs containing various 3-hydroxyalkanoate monomers strongly supports the potential of this compound as a valuable component in the design of advanced drug delivery systems.

Analytical Methodologies for 3 Hydroxynonanoic Acid and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone of 3-HNA analysis, providing the necessary separation from complex sample components before detection and quantification. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of 3-hydroxy fatty acids (3-HFAs), including 3-HNA. libretexts.org This method is particularly valuable for analyzing 3-HFAs in biological samples such as plasma and in cell culture media to study metabolic pathways and diagnose certain genetic disorders of fatty acid oxidation. libretexts.org

Due to the low volatility of 3-HNA, a derivatization step is essential prior to GC-MS analysis. This process converts the non-volatile fatty acid into a more volatile derivative suitable for gas chromatography. A common approach is silylation, where the hydroxyl and carboxyl groups of the fatty acid react with a silylating agent. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (TMS) derivatives. researchgate.net

For quantitative analysis, stable isotope dilution is a highly accurate method. It involves adding a known amount of an isotopically labeled internal standard (e.g., containing ¹³C) to the sample before extraction and derivatization. The quantification is then based on the ratio of the response of the native analyte to the labeled internal standard, which corrects for variations in sample preparation and instrument response. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific fragment ions characteristic of the analyte and the internal standard, significantly enhancing sensitivity and selectivity. researchgate.net

Table 1: GC-MS Derivatization Agents for 3-Hydroxy Fatty Acid Analysis

| Derivatization Agent | Abbreviation | Target Functional Groups | Resulting Derivative | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester/ether | researchgate.net |

| m-(trifluoromethyl)phenyltrimethylammonium hydroxide | TMTFTH | Carboxyl | Methyl ester | nih.gov |

| Methyl iodide | CH₃I | Carboxyl, Hydroxyl | Methyl ester/ether | frontiersin.org |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers a powerful alternative to GC-MS, often without the need for derivatization. nih.govyoutube.com This technique is particularly suited for profiling 3-HFAs in complex environmental and occupational samples, where they serve as chemical markers for endotoxins from Gram-negative bacteria. dataapex.comufs.ac.za

A typical LC-HRMS workflow for 3-HNA analysis involves sample preparation that may include hydrolysis (e.g., using sodium hydroxide) to release ester-bound fatty acids, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. dataapex.comufs.ac.za The separation is commonly achieved using reversed-phase chromatography, for instance, with a C18 column. nih.gov

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, coupled with electrospray ionization (ESI), provide highly accurate mass measurements. nih.gov This capability allows for the confident identification of 3-HNA based on its precise mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra), distinguishing it from other compounds with the same nominal mass. nih.gov

Table 2: LC-HRMS Parameters for 3-Hydroxynonanoic Acid Analysis

| Parameter | Example Specification | Reference |

| Instrument | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Negative Electrospray (ESI-) | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 173.1182 | nih.gov |

| Column Type | Acquity Bridged Ethyl Hybrid C18 | nih.gov |

| Collision Energy | 6V (for MS/MS) | nih.gov |

Chiral High-Pressure Liquid Chromatography (HPLC) for Optical Configuration

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid. Enantioselective analysis is critical as different stereoisomers can have distinct biological origins and activities. libretexts.orgwikipedia.org Chiral High-Pressure Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers.

Direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak IA-U), have proven effective for the baseline resolution of R and S enantiomers of various 3-HFAs, including those with a C9 backbone. libretexts.orgwikipedia.org An enantioselective gradient UHPLC-MS/MS method has been developed that allows for the simultaneous quantification of each 3-HFA enantiomer from C8 to C18. libretexts.orgwikipedia.org

An alternative, indirect approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. For instance, 3-HFAs can be derivatized with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) to produce diastereomeric esters. researchgate.netresearchgate.net These diastereomers can subsequently be separated and quantified using gas chromatography. researchgate.netresearchgate.net

Spectroscopic Methods (e.g., NMR, ESI-MS)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 3-HNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of 3-HNA, confirming the placement of the hydroxyl group and the structure of the carbon chain. While not typically used for routine quantification due to lower sensitivity compared to mass spectrometry, NMR is invaluable for characterizing the pure compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) : As a key component of LC-MS systems, ESI is a soft ionization technique that typically generates the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion yields characteristic fragment ions that are used for structural confirmation and for developing highly selective quantification methods like Selected Reaction Monitoring (SRM). nih.govlibretexts.org

Quantitative Assays and Physiological Concentration Estimation

Accurate quantification of 3-HNA, particularly in the context of microbial production, requires robust and reliable calibration strategies.

Two-point Calibration Method for Microbial Secretion

While multi-point calibration curves are the standard for quantification, a two-point calibration approach, often referred to as bracketing, can be employed to ensure accuracy and account for instrumental drift during the analysis of multiple samples, such as those from a time-course microbial fermentation. dataapex.com This method is particularly useful in automated sequences where a large number of samples are analyzed over an extended period.

In this technique, a calibration standard is analyzed at the beginning and end of a sequence of unknown samples. The concentration of the analyte in the unknown samples is then calculated by interpolating or averaging the response of the two bracketing standards. dataapex.com This approach assumes a linear detector response between the two calibration points and helps to compensate for gradual changes in instrument sensitivity over time, thereby improving the precision and accuracy of concentration estimates for microbial secretions. dataapex.com

Targeted Multiple Reaction Monitoring (MRM) Workflow

Targeted Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique utilized for the quantitative analysis of this compound and its metabolites. This workflow is predicated on the unique fragmentation pattern of the target analyte, allowing for its precise detection and measurement even in complex biological matrices. The methodology involves the selective monitoring of a specific precursor ion to product ion transition.

The typical MRM workflow for this compound begins with sample preparation, which often includes extraction from the matrix followed by a derivatization step to enhance analytical sensitivity and chromatographic performance. One common derivatization agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid moiety of this compound. unimi.itnih.gov

Following preparation, the sample is introduced into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. unimi.itnih.gov This step separates this compound from other components in the sample mixture before it enters the mass spectrometer.

Inside the mass spectrometer, the analyte is ionized, commonly using electrospray ionization (ESI) in negative mode, to form the deprotonated precursor ion [M-H]⁻. nih.gov The first quadrupole of the triple quadrupole mass spectrometer is set to isolate this specific precursor ion. The isolated ion is then fragmented in the collision cell (the second quadrupole) through collision-induced dissociation (CID). Finally, the third quadrupole is set to detect a specific, characteristic product ion. The instrument records the intensity of this product ion over time, generating a chromatogram. The area under the resulting peak is directly proportional to the concentration of this compound in the sample.

For accurate quantification, stable isotope-labeled internal standards are often employed to account for matrix effects and variations during sample preparation and analysis. The combination of chromatographic retention time and the specific precursor-product ion transition provides a high degree of certainty in the identification and quantification of this compound. nih.govnih.gov

The key parameters for the MRM analysis of this compound are summarized in the table below.

| Parameter | Value | Source |

| Analyte | This compound | N/A |

| Formula | C₉H₁₈O₃ | nih.gov |

| Ionization Mode | ESI Negative | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 173.12 | nih.govuni.lu |

| Product Ion (m/z) | 127.11 | nih.gov |

| Collision Energy (V) | 6 | nih.gov |

Future Research Directions and Applications

Elucidation of Molecular Mechanisms Underlying Biological Activities

Future research is directed towards a deeper understanding of the molecular pathways through which 3-hydroxynonanoic acid exerts its biological effects. Preliminary studies suggest its involvement in several key cellular processes. One significant area of investigation is its role in quorum sensing, a cell-to-cell communication mechanism in bacteria. Elucidating how this compound or its derivatives interfere with quorum sensing signaling could pave the way for novel anti-virulence therapies. Another promising avenue is its potential interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are critical regulators of lipid metabolism and inflammation. Characterizing the binding affinity and activation potential of this compound for these nuclear receptors is essential. Furthermore, its observed anti-inflammatory properties warrant investigation into its effects on signaling cascades such as the NF-κB pathway and the production of inflammatory cytokines.

Development of this compound Derivatives for Pharmacological Use

The carbon backbone of this compound provides a versatile scaffold for the synthesis of novel pharmacological agents. Research is focused on creating a library of derivatives to enhance potency, selectivity, and pharmacokinetic properties. nih.gov A study detailed the synthesis of 18 different compounds derived from (R)-3-hydroxyoctanoic acid, a close analog, including halo and unsaturated methyl and benzyl (B1604629) esters, to evaluate their antimicrobial and antiproliferative effects. nih.gov Similarly, derivatives of this compound, such as primary amides, ethanolamine (B43304) amides, pyrrolidine (B122466) amides, and hydroxamic acids, have been synthesized. researchgate.net The development of hydroxamic acid derivatives is particularly noteworthy, as this functional group is a known zinc-binding group present in many enzyme inhibitors, suggesting potential applications in developing inhibitors for enzymes like matrix metalloproteinases. researchgate.netresearchgate.net The evaluation of these synthesized compounds for activities such as anticancer, antibacterial, and anti-inflammatory effects is a key objective. researchgate.net This strategic modification aims to produce lead compounds for drug development that can address a range of therapeutic areas.

Engineering Microbial Systems for Enhanced this compound Production

The biotechnological production of this compound is a major focus, with metabolic engineering of microorganisms being a primary strategy to improve yields and reduce costs. mdpi.com Pseudomonas putida has emerged as a promising microbial chassis for producing 3-hydroxyacids due to its robust metabolism and tolerance to various carbon sources. nih.govresearchgate.net Researchers are engineering this bacterium by introducing and optimizing heterologous pathways, such as those involving engineered type I polyketide synthases (T1PKSs), which can be rationally designed to produce a variety of small molecules. nih.govescholarship.org

Key engineering strategies include:

Pathway Optimization: Enhancing the metabolic flux towards 3-hydroxyacid precursors by overexpressing key enzymes and eliminating competing metabolic pathways that divert carbon away from the desired product. nih.gov

Host Modification: Using techniques like transposon sequencing to identify genetic modifications that expand the intracellular pool of necessary precursors, such as acyl-CoAs. escholarship.org

Fermentation Strategy: Developing advanced fermentation processes, such as fed-batch cultures, to achieve high-cell-density and high-yield production. For instance, fed-batch fermentation of Pseudomonas putida KT2440 using nonanoic acid and glucose as co-substrates has been used to produce polymers with high 3-hydroxynonanoate content. nih.gov

| Microorganism | Engineering Strategy | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas putida | Expression of engineered Type I Polyketide Synthases (T1PKSs) | 3-Hydroxyacids | Demonstrated the potential of P. putida as a production platform for unnatural polyketides. | escholarship.org |

| Pseudomonas putida KT2440 | Fed-batch fermentation with co-substrates (nonanoic acid, glucose) and a β-oxidation inhibitor (acrylic acid) | MCL-PHA with high 3-hydroxynonanoate content | Achieved adjustable monomeric composition with up to 96 mol% 3-hydroxynonanoate. | nih.gov |

| Recombinant E. coli | Simultaneous enzyme/whole-cell biotransformation | (R)-3-Hydroxynonanoic acid | Converted ricinoleic acid into C9 carboxylic acids with a high conversion yield. | researchgate.net |